1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound featuring a triazole ring substituted with a methyl group, a trifluoromethyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-1,2,4-triazole with trifluoromethylating agents followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: 1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: 1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its role in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazole ring can interact with various receptors or enzymes, modulating their function and leading to the desired biological effects.
Comparison with Similar Compounds
1-Methyl-1H-1,2,4-triazole-3-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde: Lacks the methyl group, which can affect its biological activity and solubility.
1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole: Lacks the aldehyde group, limiting its reactivity in certain chemical reactions.
Uniqueness: 1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of all three functional groups (methyl, trifluoromethyl, and aldehyde) on the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2763750-76-9 |
---|---|
Molecular Formula |
C5H4F3N3O |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.